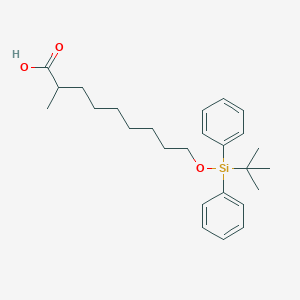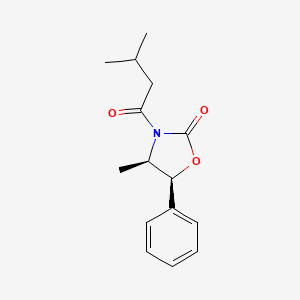![molecular formula C15H30O6Si B8122511 Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate is an organic compound with the molecular formula C15H30O6Si. It is a derivative of malonic acid and features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of ethylene glycol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Esterification: The protected ethylene glycol is then reacted with diethyl malonate in the presence of a strong base like sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate undergoes various chemical reactions, including:
Substitution Reactions: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
TBDMS Deprotection: Typically achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Ester Hydrolysis: Conducted using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotected Hydroxyl Compound: Formed after removal of the TBDMS group.
Carboxylic Acids: Formed after hydrolysis of the ester groups.
Aplicaciones Científicas De Investigación
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate involves its ability to act as a protected diol and malonate ester. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: Lacks the TBDMS protecting group and is more reactive.
Ethylene Glycol Diethyl Ether: Similar structure but without the malonate ester functionality.
Uniqueness
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in complex organic syntheses.
Propiedades
IUPAC Name |
diethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O6Si/c1-8-18-13(16)12(14(17)19-9-2)20-10-11-21-22(6,7)15(3,4)5/h12H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZBKOGXCDJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide](/img/structure/B8122445.png)











